REACTION_SMILES
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[CH2:1]([c:2]1[c:3]([O:15][CH3:16])[c:4]([C:12](=[O:13])[OH:14])[cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12)[c:17]1[c:18]([O:30][CH3:31])[c:19]([C:27](=[O:28])[OH:29])[cH:20][c:21]2[cH:22][cH:23][cH:24][cH:25][c:26]12.[S:32]([Cl:33])([Cl:34])=[O:35]>>[CH2:1]([c:2]1[c:3]([O:15][CH3:16])[c:4]([C:12](=[O:13])[OH:14])[cH:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12)[c:17]1[c:18]([O:30][CH3:31])[c:19]([C:27](=[O:28])[OH:29])[cH:20][c:21]2[cH:22][cH:23][cH:24][cH:25][c:26]12.[Cl-:34]
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Name
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COc1c(C(=O)O)cc2ccccc2c1Cc1c(OC)c(C(=O)O)cc2ccccc12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c(C(=O)O)cc2ccccc2c1Cc1c(OC)c(C(=O)O)cc2ccccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
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COc1c(C(=O)O)cc2ccccc2c1Cc1c(OC)c(C(=O)O)cc2ccccc12
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Type
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product
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Smiles
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COc1c(C(=O)O)cc2ccccc2c1Cc1c(OC)c(C(=O)O)cc2ccccc12
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Name
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[Cl-]
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Type
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product
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Smiles
|
[Cl-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |